molecular formula C8H7BrF3NO B1411919 5-Bromo-4-methyl-2-(2,2,2-trifluoroethoxy)pyridine CAS No. 1598264-67-5

5-Bromo-4-methyl-2-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B1411919
CAS No.: 1598264-67-5
M. Wt: 270.05 g/mol
InChI Key: MTXPJRNPXSAUPZ-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-2-(2,2,2-trifluoroethoxy)pyridine: is an organic compound with the molecular formula C8H7BrF3NO. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 4th position, and a 2,2,2-trifluoroethoxy group at the 2nd position on a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methyl-2-(2,2,2-trifluoroethoxy)pyridine typically involves the following steps:

    Methylation: The addition of a methyl group to the pyridine ring.

    Trifluoroethoxylation: The attachment of a 2,2,2-trifluoroethoxy group to the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, methylation, and trifluoroethoxylation reactions under controlled conditions to ensure high yield and purity. The reactions are typically carried out in the presence of suitable catalysts and solvents to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-4-methyl-2-(2,2,2-trifluoroethoxy)pyridine can undergo nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced derivatives with fewer functional groups.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.

Biology and Medicine:

    Pharmaceutical Research: Investigated for potential use in the development of new drugs and therapeutic agents.

    Biological Studies: Used in studies to understand its interaction with biological molecules and pathways.

Industry:

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-2-(2,2,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine

Uniqueness: 5-Bromo-4-methyl-2-(2,2,2-trifluoroethoxy)pyridine is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

5-bromo-4-methyl-2-(2,2,2-trifluoroethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO/c1-5-2-7(13-3-6(5)9)14-4-8(10,11)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXPJRNPXSAUPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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